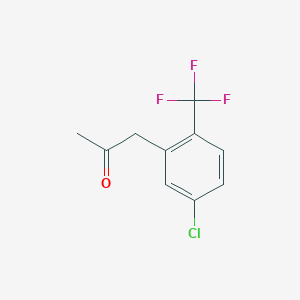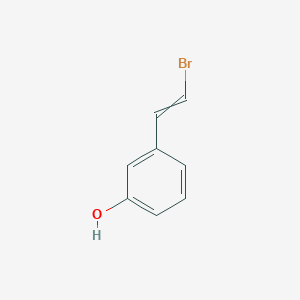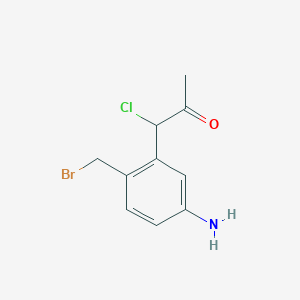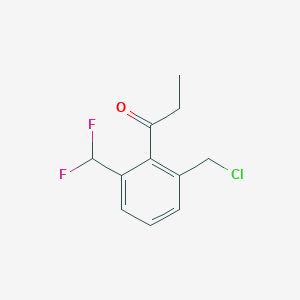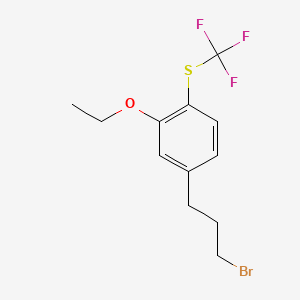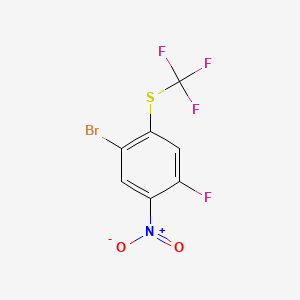![molecular formula C11H12N2O2 B14058245 Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate CAS No. 52820-45-8](/img/structure/B14058245.png)
Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a hydrazinylidenemethyl group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate typically involves the reaction of 4-formylbenzoic acid with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydrazinylidenemethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazinylidenemethyl group.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Uniqueness
Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate is unique due to the presence of the hydrazinylidenemethyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological molecules, making the compound a valuable tool in scientific research.
Propiedades
Número CAS |
52820-45-8 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
methyl 3-(4-methanehydrazonoylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)7-6-9-2-4-10(5-3-9)8-13-12/h2-8H,12H2,1H3 |
Clave InChI |
JKJLRQSAOJQHLL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC1=CC=C(C=C1)C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(5-Bromo-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14058165.png)


![(3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B14058174.png)
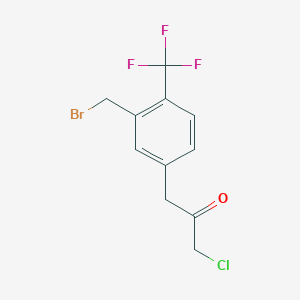

![3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline](/img/structure/B14058192.png)
